
4-(Chloromethyl)oxazole hydrochloride
Overview
Description
4-(Chloromethyl)oxazole hydrochloride is a chemical compound with the molecular formula C4H5Cl2NO . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom .
Synthesis Analysis
The synthesis of oxazole derivatives has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . Various synthetic protocols of oxazolines are based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .Molecular Structure Analysis
The molecular structure of 4-(Chloromethyl)oxazole hydrochloride includes a five-membered aromatic ring of oxazole with atoms of nitrogen and oxygen . The InChI code for this compound is 1S/C4H4ClNO/c5-1-4-2-7-3-6-4/h2-3H,1H2 .Chemical Reactions Analysis
Oxazole and its derivatives have been extensively applied in a series of important metal-catalyzed enantioselective reactions . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .Physical And Chemical Properties Analysis
The physical form of 4-(Chloromethyl)oxazole is a yellow liquid . It has a molecular weight of 117.53 .Scientific Research Applications
Pharmaceutical Chemistry
4-(Chloromethyl)oxazole hydrochloride serves as a key intermediate in the synthesis of various biologically active compounds. Oxazoles, the core structure to which this compound belongs, are prevalent in many drugs due to their ability to bind to specific biological targets. They exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . The chloromethyl group in particular can be utilized to introduce additional functional groups that enhance the drug’s efficacy or alter its pharmacokinetic properties.
Magnetic Nanocatalysts
The compound is used in the development of magnetic nanocatalysts for the synthesis of oxazole derivatives. These catalysts are highly stable and can be easily separated from the reaction mixture using an external magnet, making the process more efficient and eco-friendly . This application is particularly valuable in green chemistry, where the focus is on reducing waste and energy consumption.
Antimicrobial Agents
Research has shown that oxazole derivatives can be potent antimicrobial agents. 4-(Chloromethyl)oxazole hydrochloride can be used to synthesize derivatives that have shown effectiveness against various strains of bacteria, such as Staphylococcus aureus and Escherichia coli . This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance.
Anticancer Research
Oxazole derivatives, including those synthesized from 4-(Chloromethyl)oxazole hydrochloride, have been investigated for their anticancer properties. They can act as kinase inhibitors or interact with other cellular targets to inhibit the growth of cancer cells . This research is vital for the discovery of new oncology drugs.
Anti-inflammatory Medications
The compound is also instrumental in creating anti-inflammatory medications. Drugs like oxaprozin, which contain an oxazole ring, are known for their COX-2 inhibitory activity, which is essential for reducing inflammation . The chloromethyl group can be used to synthesize analogs of such drugs with potentially improved efficacy or reduced side effects.
Drug Discovery and Design
In drug discovery, 4-(Chloromethyl)oxazole hydrochloride is valuable for the design of new chemical entities. Its versatility allows for the creation of diverse libraries of oxazole-containing compounds, which can be screened for a variety of biological activities . This accelerates the process of finding new therapeutic agents.
Material Science
Beyond pharmaceuticals, oxazole derivatives have applications in material science. They can be incorporated into polymers or used to modify surfaces, imparting unique chemical and physical properties to materials . This can lead to the development of new materials with specific desired characteristics.
Natural Product Synthesis
Finally, oxazole rings are found in many natural products with medicinal properties. 4-(Chloromethyl)oxazole hydrochloride can be used to synthesize natural product analogs, aiding in the study of their biological functions and the development of nature-inspired drugs .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(chloromethyl)-1,3-oxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO.ClH/c5-1-4-2-7-3-6-4;/h2-3H,1H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZLGIRPSNYMNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630305 | |
| Record name | 4-(Chloromethyl)-1,3-oxazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
675149-75-4 | |
| Record name | 4-(Chloromethyl)-1,3-oxazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




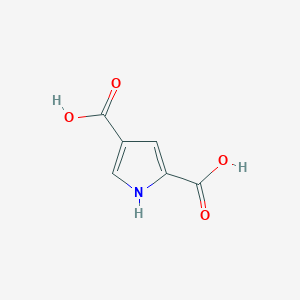
![1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B1612898.png)
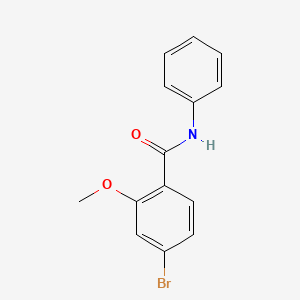
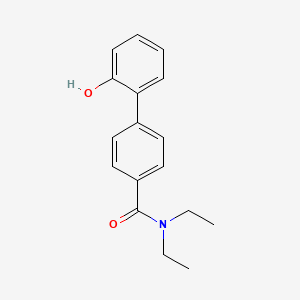
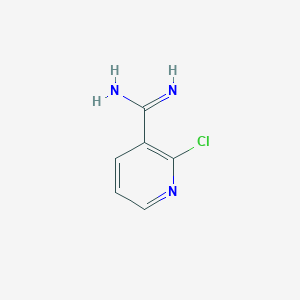
![[3-(Cyclopropylmethoxy)phenyl]methanol](/img/structure/B1612904.png)
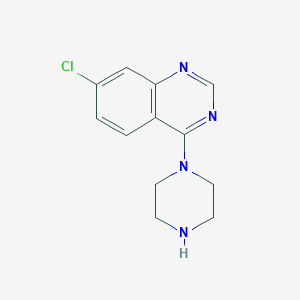

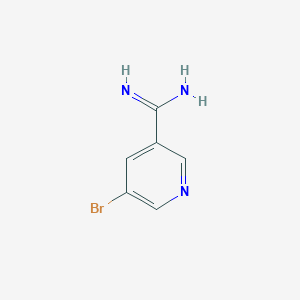

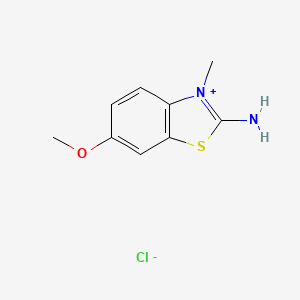
![[2-(Phenoxymethyl)phenyl]methanol](/img/structure/B1612911.png)
